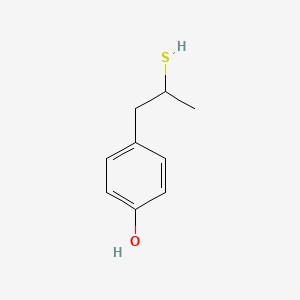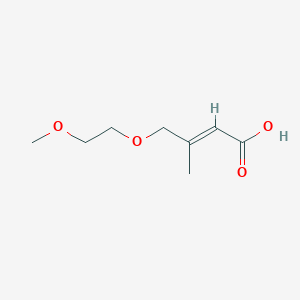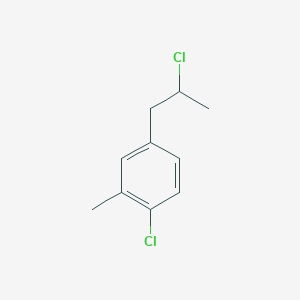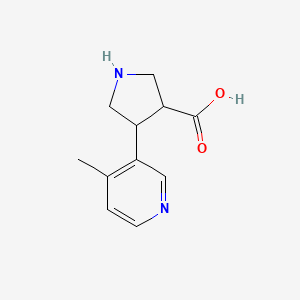![molecular formula C7H11NO2 B13283716 7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13283716.png)
7-Oxabicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[2.2.1]heptane-2-carboxamide is a bicyclic compound with a unique structure that includes an oxygen bridge and a carboxamide group. This compound is part of the 7-oxabicyclo[2.2.1]heptane family, which is known for its interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reductive reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Lacks the carboxamide group but shares the bicyclic structure.
7-Oxabicyclo[2.2.1]heptane-2,3-diol: Contains additional hydroxyl groups.
7-Oxabicyclo[2.2.1]heptene: Contains a double bond within the bicyclic structure
Uniqueness
7-Oxabicyclo[2.2.1]heptane-2-carboxamide is unique due to its carboxamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C7H11NO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H2,8,9) |
InChI Key |
PURCZZYJLZFPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Methylbutan-2-YL)oxy]pyridin-2-amine](/img/structure/B13283637.png)
![1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine](/img/structure/B13283643.png)
![[5-Phenyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13283653.png)
![4-{[(3-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B13283655.png)
![2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13283667.png)

![2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B13283675.png)



![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B13283698.png)
![N-[1-(3-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13283703.png)


